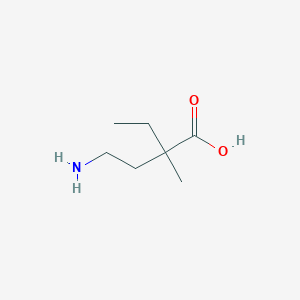

4-Amino-2-ethyl-2-methylbutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Amino-2-ethyl-2-methylbutanoic acid: is an organic compound with the molecular formula C7H15NO2 It is a derivative of butanoic acid, featuring an amino group and a branched alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-ethyl-2-methylbutanoic acid can be achieved through several methodsThis can be done using reagents like sodium azide (NaN3) and subsequent reduction .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical processes, including the use of Grignard reagents and catalytic hydrogenation. These methods ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-ethyl-2-methylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction of the carboxyl group can yield alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted amino acids.

Scientific Research Applications

Chemistry: 4-Amino-2-ethyl-2-methylbutanoic acid is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals .

Biology: In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various compounds .

Mechanism of Action

The mechanism of action of 4-Amino-2-ethyl-2-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, influencing the activity of enzymes and modulating biochemical pathways . Additionally, the branched alkyl chain may affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Valine: An essential amino acid with a similar structure but different side chain.

Leucine: Another branched-chain amino acid with distinct biological functions.

Isoleucine: Similar in structure but with a different arrangement of the alkyl chain.

Uniqueness: 4-Amino-2-ethyl-2-methylbutanoic acid is unique due to its specific branched structure, which imparts distinct chemical and biological properties.

Biological Activity

4-Amino-2-ethyl-2-methylbutanoic acid (AEMBA) is a compound of interest in various fields, including pharmaceuticals and biochemistry, due to its potential biological activities. This article reviews the biological activity of AEMBA, focusing on its antimicrobial properties, effects on cellular metabolism, and potential therapeutic applications.

This compound is an amino acid derivative with the molecular formula C5H11NO2. It is structurally related to other amino acids, particularly valine and leucine, which are known for their roles in protein synthesis and metabolic pathways.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of AEMBA and its derivatives. For instance, a study highlighted that certain valine-derived compounds exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. Specifically, compounds similar to AEMBA showed inhibition zones ranging from 8 mm to 15 mm against these strains .

Table 1: Antimicrobial Activity of Valine-Derived Compounds

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| AEMBA | Staphylococcus aureus | 9 |

| AEMBA | Enterococcus faecium | 15 |

| AEMBA | Bacillus subtilis | 8 |

This data suggests that AEMBA has moderate antibacterial properties, particularly against Gram-positive bacteria, which may be leveraged in developing new antimicrobial agents.

Antibiofilm Activity

In addition to its antibacterial properties, AEMBA also demonstrates antibiofilm activity. Biofilms are clusters of microorganisms that adhere to surfaces and are encased in a protective matrix, making them resistant to antibiotics. The Minimum Biofilm Eradication Concentration (MBEC) for AEMBA against Staphylococcus aureus was found to be 125 µg/mL, indicating its potential as an antibiofilm agent .

Cellular Metabolism Effects

AEMBA's influence on cellular metabolism has been explored in various contexts. It has been shown to affect amino acid uptake and fermentation processes in yeast models. For example, when Yarrowia lipolytica was exposed to media containing AEMBA, there was a notable increase in the consumption of certain amino acids and production of volatile compounds during fermentation . This suggests that AEMBA may play a role in metabolic regulation within microbial systems.

Case Studies and Research Findings

Several case studies have investigated the effects of AEMBA in vitro and in vivo. One notable study involved the assessment of its toxicity and efficacy in a model organism. The results indicated that while some derivatives exhibited high toxicity, AEMBA itself showed lower toxicity levels compared to other tested compounds . This finding supports the potential use of AEMBA as a safer alternative in therapeutic applications.

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

4-amino-2-ethyl-2-methylbutanoic acid |

InChI |

InChI=1S/C7H15NO2/c1-3-7(2,4-5-8)6(9)10/h3-5,8H2,1-2H3,(H,9,10) |

InChI Key |

ZPGJPTMNSVNOAR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CCN)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.